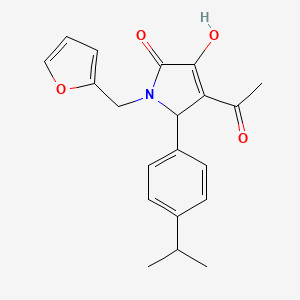
2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” is a synthetic organic compound that features a naphthalene core substituted with piperidinyl and piperidinylsulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” typically involves multi-step organic reactions. A common route may include:
Naphthalene Derivative Preparation: Starting with a naphthalene derivative, such as 1,4-naphthoquinone.
Piperidinyl Substitution: Introducing piperidinyl groups through nucleophilic substitution reactions.
Sulfonylation: Adding the piperidinylsulfonyl group via sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography for purification.
化学反应分析
Types of Reactions
“2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases or acids to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Medicinal Chemistry: As a scaffold for drug development.
Materials Science: In the design of organic electronic materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2,3-Di(piperidin-1-yl)naphthalene-1,4-dione: Lacks the sulfonyl group.
6-(Piperidin-1-ylsulfonyl)naphthalene-1,4-dione: Lacks one of the piperidinyl groups.
Uniqueness
“2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” is unique due to the presence of both piperidinyl and piperidinylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
153037-59-3 |
|---|---|
分子式 |
C25H33N3O4S |
分子量 |
471.6 g/mol |
IUPAC 名称 |
2,3-di(piperidin-1-yl)-6-piperidin-1-ylsulfonylnaphthalene-1,4-dione |
InChI |
InChI=1S/C25H33N3O4S/c29-24-20-11-10-19(33(31,32)28-16-8-3-9-17-28)18-21(20)25(30)23(27-14-6-2-7-15-27)22(24)26-12-4-1-5-13-26/h10-11,18H,1-9,12-17H2 |
InChI 键 |
ZHGSBKOGXBGVET-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)N4CCCCC4)N5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3,5-dibromo-2-hydroxybenzohydrazide](/img/structure/B14949004.png)
![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949005.png)
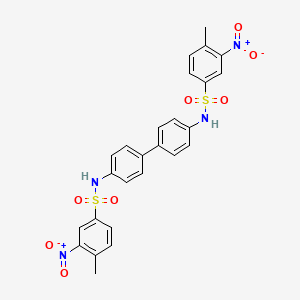
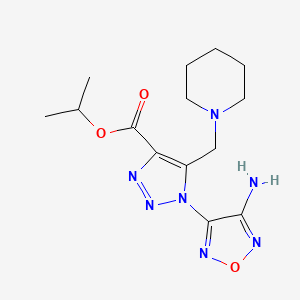
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B14949035.png)
![3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B14949038.png)

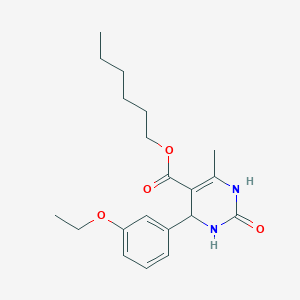
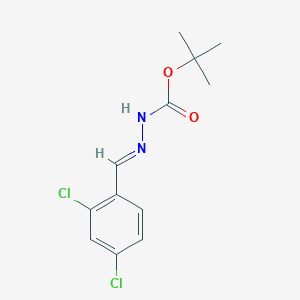
![1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B14949057.png)
![13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B14949068.png)
![N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14949073.png)
